

Efficacy of MRTX849 (Adagrasib) in Combination with Other Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: MRTX849 acid

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This guide provides an objective comparison of the efficacy of MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C, when used in combination with other therapeutic agents. The information presented is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

Introduction to MRTX849 (Adagrasib)

MRTX849, also known as adagrasib, is an investigational small molecule that irreversibly binds to the mutant cysteine in KRAS G12C.^[1] This locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways implicated in cell growth and proliferation.^[1] While adagrasib has shown clinical activity as a monotherapy in patients with KRAS G12C-mutated solid tumors, combination strategies are being explored to enhance its efficacy and overcome potential resistance mechanisms.^{[2][3]}

Comparative Efficacy of MRTX849 Combination Therapies

The following tables summarize the clinical efficacy of MRTX849 in combination with other inhibitors based on data from key clinical trials.

MRTX849 in Combination with Pembrolizumab (Anti-PD-1) for Non-Small Cell Lung Cancer (NSCLC)

Trial: KRYSTAL-7 (Phase 2)[\[4\]](#)[\[5\]](#)

Patient Population: First-line treatment for patients with unresectable or metastatic NSCLC with KRAS G12C mutation.[\[4\]](#)[\[5\]](#)

Efficacy Endpoint	All PD-L1 Levels (n=149)	PD-L1 TPS ≥50% (n=53)
Objective Response Rate (ORR)	49%	63%
Disease Control Rate (DCR)	Not Reported	84%
Median Duration of Response (DOR)	Not Reached	Not Reached
Median Progression-Free Survival (PFS)	Not Reached	Not Reached

MRTX849 in Combination with Cetuximab (Anti-EGFR) for Colorectal Cancer (CRC)

Trial: KRYSTAL-1 (Phase 1/2)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Patient Population: Previously treated patients with unresectable or metastatic CRC with KRAS G12C mutation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Efficacy Endpoint	Adagrasib + Cetuximab (n=32)	Adagrasib Monotherapy (n=44)
Objective Response Rate (ORR)	46%	19%
Disease Control Rate (DCR)	Not Reported	Not Reported
Median Duration of Response (DOR)	7.6 months	4.3 months
Median Progression-Free Survival (PFS)	6.9 months	5.6 months
Median Overall Survival (OS)	Not Reported	Not Reported

MRTX849 in Combination with TNO155 (SHP2 Inhibitor)

Preclinical data suggested that combining a KRAS G12C inhibitor with a SHP2 inhibitor could lead to increased anti-tumor activity due to their complementary mechanisms of action.^[9] The KRYSTAL-2 trial (NCT04330664) was initiated to evaluate this combination in patients with advanced solid tumors harboring KRAS G12C mutations. However, the study was terminated after the Phase 1 portion, and detailed efficacy data has not been publicly released.^[10]

MRTX849 in Combination with Afatinib (Pan-EGFR Inhibitor)

Preclinical studies have shown that combination treatment with MRTX849 and afatinib led to a statistically significant decrease in tumor growth in xenograft models compared to either single agent.^[11] This provides a rationale for exploring this combination in a clinical setting. The KRYSTAL-1 trial includes a cohort to evaluate MRTX849 in combination with afatinib in patients with NSCLC.^[12] However, clinical data from this combination arm is not yet mature.

Experimental Protocols

KRYSTAL-7 (Adagrasib + Pembrolizumab) - Phase 2 Portion

- Objective: To evaluate the efficacy and safety of adagrasib in combination with pembrolizumab in the first-line treatment of NSCLC with KRAS G12C mutation.[4]
- Patient Population: Patients with unresectable or metastatic NSCLC with a documented KRAS G12C mutation and any PD-L1 Tumor Proportion Score (TPS) who are candidates for first-line treatment.[4]
- Treatment Regimen:
 - Adagrasib: Administered orally.[13]
 - Pembrolizumab: Administered intravenously at 200 mg every 3 weeks.[13]
- Primary Endpoint: Objective Response Rate (ORR) as defined by RECIST v1.1.[4]
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[4]

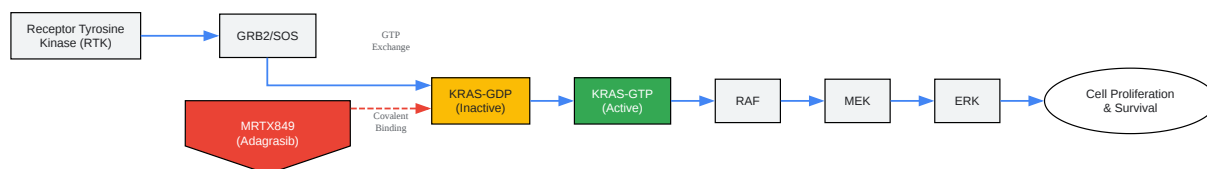
KRYSTAL-1 (Adagrasib + Cetuximab) - Phase 1/2 Cohorts

- Objective: To evaluate the safety and efficacy of adagrasib in combination with cetuximab in patients with previously treated, unresectable or metastatic CRC with a KRAS G12C mutation.[6][8]
- Patient Population: Patients with histologically confirmed unresectable or metastatic CRC with a KRAS G12C mutation who have received prior standard treatments.[14]
- Treatment Regimen:
 - Adagrasib: 600 mg administered orally twice daily.[8]
 - Cetuximab: Administered intravenously weekly (400 mg/m² loading dose followed by 250 mg/m²) or every 2 weeks (500 mg/m²).[8]
- Primary Endpoints: Safety (Phase 1) and ORR per Blinded Independent Central Review (BICR) (Phase 2).[6]

- Secondary Endpoints: DOR, PFS, and OS.[6]

Visualizing the Mechanisms and Workflows

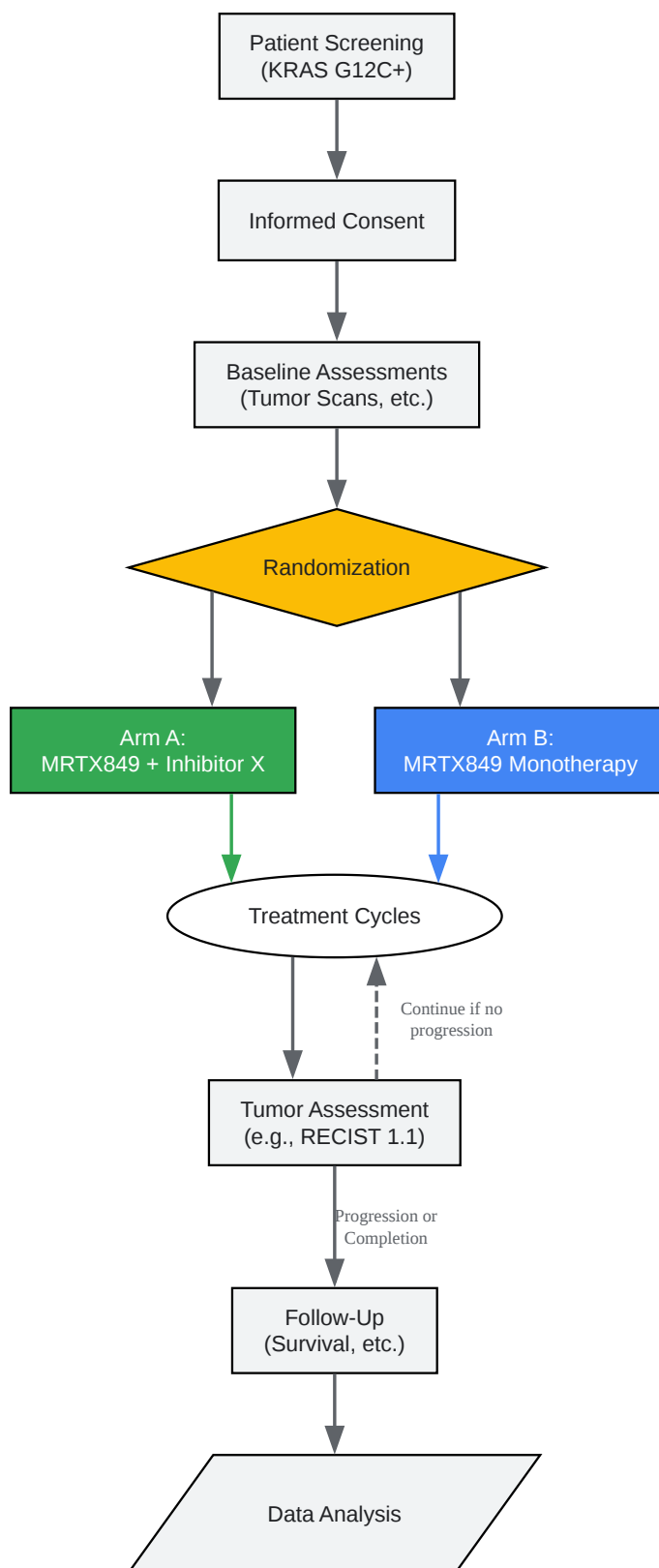
Signaling Pathway of KRAS and the Action of MRTX849

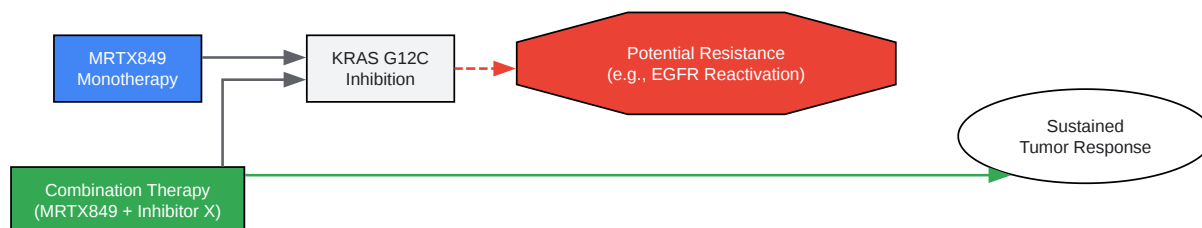


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Caption: KRAS signaling pathway and the inhibitory action of MRTX849.

Experimental Workflow for a Combination Therapy Clinical Trial





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